molecular formula C10H14FNO B2459841 2-Fluoro-6-isobutoxyaniline CAS No. 1178335-66-4

2-Fluoro-6-isobutoxyaniline

Cat. No.: B2459841
CAS No.: 1178335-66-4
M. Wt: 183.226
InChI Key: SJKPEBWLAZBQLO-UHFFFAOYSA-N
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Description

2-Fluoro-6-isobutoxyaniline is an organic compound with the molecular formula C10H14FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the second position and an isobutoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-isobutoxyaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-fluoroaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-isobutoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-isobutoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-isobutoxyaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The isobutoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

    2-Fluoroaniline: Lacks the isobutoxy group, making it less lipophilic.

    6-Isobutoxyaniline: Lacks the fluorine atom, reducing its ability to form hydrogen bonds.

    2-Fluoro-4-isobutoxyaniline: Has a different substitution pattern, leading to different chemical and biological properties.

Uniqueness: 2-Fluoro-6-isobutoxyaniline is unique due to the presence of both the fluorine atom and the isobutoxy group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-6-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)6-13-9-5-3-4-8(11)10(9)12/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKPEBWLAZBQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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